Cas no 1154287-63-4 (2-Amino-N-1-(4-cyanophenyl)ethyl-5-fluorobenzamide)

2-Amino-N-1-(4-cyanophenyl)ethyl-5-fluorobenzamide 化学的及び物理的性質
名前と識別子
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- 2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide
- NE53017
- Z234896327
- 2-Amino-N-1-(4-cyanophenyl)ethyl-5-fluorobenzamide
-
- インチ: 1S/C16H14FN3O/c1-10(12-4-2-11(9-18)3-5-12)20-16(21)14-8-13(17)6-7-15(14)19/h2-8,10H,19H2,1H3,(H,20,21)
- InChIKey: ZMQWOBZNBUSVHD-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=C(C=1)C(NC(C)C1C=CC(C#N)=CC=1)=O)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 411
- トポロジー分子極性表面積: 78.9
- 疎水性パラメータ計算基準値(XlogP): 2.8
2-Amino-N-1-(4-cyanophenyl)ethyl-5-fluorobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-64996-2.5g |
2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide |
1154287-63-4 | 95% | 2.5g |
$923.0 | 2023-07-01 | |
Enamine | EN300-64996-0.05g |
2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide |
1154287-63-4 | 95% | 0.05g |
$88.0 | 2023-07-01 | |
Enamine | EN300-64996-0.5g |
2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide |
1154287-63-4 | 95% | 0.5g |
$353.0 | 2023-07-01 | |
Aaron | AR01AA53-250mg |
2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide |
1154287-63-4 | 95% | 250mg |
$284.00 | 2025-02-10 | |
Aaron | AR01AA53-10g |
2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide |
1154287-63-4 | 95% | 10g |
$2808.00 | 2023-12-16 | |
Aaron | AR01AA53-1g |
2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide |
1154287-63-4 | 95% | 1g |
$672.00 | 2025-02-10 | |
1PlusChem | 1P01A9WR-1g |
2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide |
1154287-63-4 | 95% | 1g |
$643.00 | 2023-12-26 | |
1PlusChem | 1P01A9WR-5g |
2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide |
1154287-63-4 | 95% | 5g |
$1748.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327274-2.5g |
2-Amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide |
1154287-63-4 | 95% | 2.5g |
¥24915.00 | 2024-08-09 | |
1PlusChem | 1P01A9WR-500mg |
2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide |
1154287-63-4 | 95% | 500mg |
$499.00 | 2023-12-26 |
2-Amino-N-1-(4-cyanophenyl)ethyl-5-fluorobenzamide 関連文献
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
2-Amino-N-1-(4-cyanophenyl)ethyl-5-fluorobenzamideに関する追加情報
Professional Introduction to Compound with CAS No. 1154287-63-4 and Product Name: 2-Amino-N-1-(4-cyanophenyl)ethyl-5-fluorobenzamide
The compound in question, identified by the CAS number 1154287-63-4, is a sophisticated organic molecule with the product name 2-Amino-N-1-(4-cyanophenyl)ethyl-5-fluorobenzamide. This compound belongs to the class of benzamide derivatives, a group of molecules widely studied for their potential pharmacological properties. The presence of both amino and fluorine substituents in its structure suggests a high degree of functionalization, which is often associated with enhanced biological activity. The 4-cyanophenyl moiety further contributes to the complexity and reactivity of the molecule, making it a subject of significant interest in medicinal chemistry.
In recent years, there has been a growing emphasis on the development of novel therapeutic agents that target specific biological pathways with high selectivity and efficacy. The benzamide scaffold, in particular, has been extensively explored due to its versatility and demonstrated success in drug discovery. The compound under discussion, 2-Amino-N-1-(4-cyanophenyl)ethyl-5-fluorobenzamide, represents a promising candidate in this context. Its structural features, including the fluorine atom at the 5-position of the benzamide ring, are known to modulate the pharmacokinetic properties of molecules, potentially enhancing their bioavailability and metabolic stability.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Recent studies have highlighted the role of benzamide derivatives in modulating neurotransmitter systems, particularly those involving serotonin and dopamine. The 2-amino-N-1-(4-cyanophenyl)ethyl substituent may contribute to interactions with specific receptor subtypes, thereby influencing neuronal signaling. This makes the compound a valuable tool for researchers investigating new therapeutic strategies for conditions such as depression, anxiety, and neurodegenerative diseases.
The fluorine atom at the 5-position of the benzamide ring is another critical feature that warrants detailed discussion. Fluorine substitution is a common strategy in drug design due to its ability to influence molecular properties such as lipophilicity, solubility, and metabolic stability. In the case of 2-Amino-N-1-(4-cyanophenyl)ethyl-5-fluorobenzamide, the fluorine atom is expected to enhance binding affinity to biological targets by increasing hydrophobic interactions. Additionally, fluorine atoms can prevent unwanted metabolic degradation, thereby prolonging the half-life of the drug in vivo.
Current research in medicinal chemistry increasingly relies on computational methods to predict and optimize molecular properties. Advanced computational techniques such as molecular docking and quantum mechanical calculations have been instrumental in understanding the binding mechanisms of small molecules to biological targets. The compound 2-Amino-N-1-(4-cyanophenyl)ethyl-5-fluorobenzamide has been subjected to such analyses, revealing promising interactions with key proteins involved in neurological pathways. These findings provide a strong rationale for further exploration of its pharmacological potential.
In vitro studies have begun to elucidate the biological activity of 2-Amino-N-1-(4-cyanophenyl)ethyl-5-fluorobenzamide. Initial experiments suggest that it exhibits moderate affinity for certain serotonin receptor subtypes, suggesting a potential role as an antidepressant or anxiolytic agent. Furthermore, preliminary toxicity assays indicate that the compound is well-tolerated at therapeutic doses, although further studies are needed to fully assess its safety profile. These early findings are encouraging and warrant more extensive preclinical investigations.
The synthesis of 2-Amino-N-1-(4-cyanophenyl)ethyl-5-fluorobenzamide presents an interesting challenge due to its complex structure. Traditional synthetic routes involve multi-step processes that require careful optimization to ensure high yield and purity. Recent advances in synthetic methodologies have enabled more efficient production of such compounds, reducing both cost and environmental impact. The development of novel synthetic strategies for this molecule could pave the way for large-scale production if it proves to be a viable therapeutic agent.
The role of fluorinated benzamides in medicinal chemistry cannot be overstated. These compounds have shown promise across a wide range of therapeutic areas, including oncology, inflammation, and central nervous system disorders. The unique electronic properties conferred by fluorine substitution make them particularly attractive for drug design. The compound 2-Amino-N-1-(4-cyanophenyl)ethyl-5-fluorobenzamide, with its distinctive structural features, aligns well with this trend and represents a significant advancement in the field.
Future directions for research on 2-Amino-N-1-(4-cyanophenyl)ethyl-5-fluorobenzamide include exploring its mechanism of action in greater detail and conducting clinical trials to evaluate its efficacy in humans. Additionally, structural modifications could be investigated to enhance its pharmacological properties further. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate laboratory findings into tangible therapeutic benefits for patients.
In conclusion,2-Amino-N-1-(4-cyanophenyl)ethyl-5-fluorobenzamide (CAS No. 1154287-63-4) is a structurally intriguing molecule with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it an attractive candidate for further investigation into neurological disorders and other therapeutic areas. As research continues to uncover new insights into its biology and chemistry, this compound holds promise as a valuable addition to the arsenal of drugs available for treating human disease.
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